molecular formula C25H32N2O3 B2604933 (3r,5r,7r)-N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide CAS No. 921869-15-0

(3r,5r,7r)-N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide

Cat. No.: B2604933
CAS No.: 921869-15-0
M. Wt: 408.542
InChI Key: TZNXUXYEGWONKU-UHFFFAOYSA-N
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Description

(3r,5r,7r)-N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide is a complex organic compound with a unique structure that combines an adamantane core with a benzo[b][1,4]oxazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r)-N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Synthesis of the Benzo[b][1,4]oxazepine Moiety: This involves the cyclization of appropriate precursors under controlled conditions to form the oxazepine ring.

    Coupling Reaction: The final step involves coupling the adamantane core with the benzo[b][1,4]oxazepine moiety using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, especially at the allyl group or the adamantane core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or reduced oxo derivatives.

    Substitution: Halogenated compounds or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its structure suggests it could interact with various biological targets.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its unique structure might allow it to interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3r,5r,7r)-N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral drugs.

    Benzo[b][1,4]oxazepine Derivatives: Compounds with similar ring structures that may have different substituents.

Uniqueness

The uniqueness of (3r,5r,7r)-N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide lies in its combination of an adamantane core with a benzo[b][1,4]oxazepine moiety. This dual structure provides a unique set of chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O3/c1-4-7-27-20-6-5-19(11-21(20)30-15-24(2,3)23(27)29)26-22(28)25-12-16-8-17(13-25)10-18(9-16)14-25/h4-6,11,16-18H,1,7-10,12-15H2,2-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNXUXYEGWONKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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